molecular formula C10H18F2N2O2 B567573 (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1207852-96-7

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B567573
CAS No.: 1207852-96-7
M. Wt: 236.263
InChI Key: RBKSKJDQWDXKGU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a difluoromethyl group and a tert-butyl ester, which impart unique chemical properties. Fluorinated amino acids are of significant interest in medicinal chemistry and biochemistry due to their ability to enhance the stability and bioavailability of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, where a difluoromethyl group is introduced using difluoromethyl phenyl sulfone as a reagent. The tert-butyl ester is then formed through esterification reactions involving tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for ester hydrolysis .

Major Products

The major products formed from these reactions include difluoromethyl ketones, secondary amines, and carboxylic acids, depending on the specific reaction conditions employed .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the design of novel compounds with enhanced stability and bioavailability .

Biology

In biological research, this compound is used to study protein folding and stability. The incorporation of fluorinated amino acids into peptides and proteins can provide insights into their structural and functional properties .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of a difluoromethyl group and a tert-butyl ester. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it particularly valuable in medicinal chemistry and biochemistry .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSKJDQWDXKGU-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.